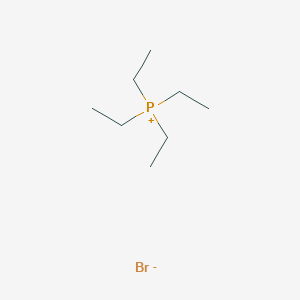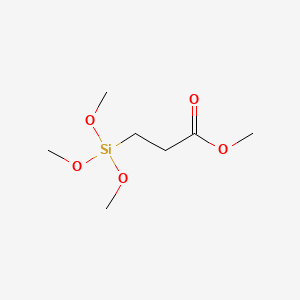
Chloro(dimethyl)isopropylsilane
Vue d'ensemble
Description
Chloro(dimethyl)isopropylsilane, also known as Chloro-isopropyl-dimethylsilane, DMIPSCl, Dimethylisopropylchlorosilane, Dimethylisopropylsilyl chloride, or Isopropyldimethylchlorosilane, is a chemical compound with the linear formula (CH3)2CHSi(CH3)2Cl . It has a molecular weight of 136.70 .
Molecular Structure Analysis
The molecular structure of Chloro(dimethyl)isopropylsilane is represented by the formula (CH3)2CHSi(CH3)2Cl . The InChI string for this compound is 1S/C5H13ClSi/c1-5(2)7(3,4)6/h5H,1-4H3 .Physical And Chemical Properties Analysis
Chloro(dimethyl)isopropylsilane is a liquid at room temperature . It has a boiling point of 109-110 °C/738 mmHg and a density of 0.869 g/mL at 25 °C . The refractive index n20/D is 1.416 (lit.) .Applications De Recherche Scientifique
Silicone Coatings
Isopropyldimethylchlorosilane is extensively used in the production of silicone coatings. These coatings are known for their excellent water repellency and durability, making them ideal for protecting a variety of surfaces from moisture and environmental damage. They are commonly applied to buildings, vehicles, and textiles to extend their lifespan and maintain their appearance .
Silicone Rubber Manufacturing
This compound plays a crucial role in the synthesis of silicone rubber. Silicone rubber is valued for its flexibility, heat resistance, and inertness, which are essential qualities for applications in the automotive, aerospace, and medical industries. It is used to create seals, gaskets, tubing, and various molded items .
Silicone Resin Formulation
In the field of electronics and electrical engineering, Isopropyldimethylchlorosilane is used to formulate silicone resins. These resins provide high thermal stability and electrical insulation, which are critical for the production of electronic components, encapsulants, and conformal coatings .
Silicone Gel Production
The compound is also a key ingredient in the production of silicone gels. These gels are soft, flexible, and have excellent damping properties, making them suitable for use in vibration control, cushioning materials, and in the cosmetics industry as thickeners and moisturizers .
Surfactant Synthesis
Isopropyldimethylchlorosilane serves as an intermediate in the synthesis of surfactants. These surfactants are used to modify surface properties, reduce surface tension, and are employed in a wide range of products, including detergents, emulsifiers, and personal care products .
Adhesives and Sealants
Due to its ability to form strong bonds with a variety of materials, Isopropyldimethylchlorosilane is used in the formulation of adhesives and sealants. These products are utilized in construction, automotive, and consumer goods to provide durable and reliable adhesion .
Water Repellent Treatments
The compound is instrumental in creating treatments that impart water repellency to various substrates. These treatments are applied to textiles, leather, paper, and construction materials to protect them from water damage and staining .
Chemical Research and Synthesis
In chemical research, Isopropyldimethylchlorosilane is used as a reagent in the synthesis of other organosilicon compounds. Its reactivity with moisture and protic solvents makes it a valuable tool for researchers developing new materials and studying silicon chemistry .
Safety and Hazards
Chloro(dimethyl)isopropylsilane is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and can cause severe skin burns and eye damage . The safety information pictograms include GHS02 and GHS05 . The hazard classifications include Flam. Liq. 2 and Skin Corr. 1B . The precautionary statements include P210, P233, P240, P280, P303 + P361 + P353, and P305 + P351 + P338 .
Propriétés
IUPAC Name |
chloro-dimethyl-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-5(2)7(3,4)6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXVDEMHEKQQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408351 | |
| Record name | Dimethylisopropylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyldimethylchlorosilane | |
CAS RN |
3634-56-8 | |
| Record name | Chlorodimethyl(1-methylethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylisopropylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro-isopropyl-dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)
